Dodecanethioamide
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Overview
Description
Dodecanethioamide is an organic compound with the molecular formula C12H25NS. It belongs to the class of thioamides, which are sulfur analogs of amides where the oxygen atom is replaced by a sulfur atom. Thioamides are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanethioamide can be synthesized through several methods. One common approach involves the reaction of dodecanamide with Lawesson’s reagent in tetrahydrofuran. This method yields this compound with a yield of approximately 60% . Another method involves the use of sulfuration agents to convert dodecanamide to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dodecanethioamide undergoes various chemical reactions, including:
Oxidation: Thioamides can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Thioamides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
Dodecanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other thioamide compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its ability to mimic amide functions in biomolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecanethioamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. Thioamides can alter hydrogen bonding networks, metal interactions, and peptide folding, which can affect the biological activity of peptides and proteins . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Prothionamide
- Closthioamide
- Cycasthioamide
- 6-Thioguanine
- 4-Thiouridine
Uniqueness
Dodecanethioamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of membrane-active compounds and surfactants .
Biological Activity
Dodecanethioamide, a member of the thioamide family, has garnered attention due to its diverse biological activities. This article explores its synthesis, antibacterial properties, and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound is characterized by a long hydrophobic dodecyl chain attached to a thioamide functional group. This structure is believed to influence its biological activity significantly, particularly in antimicrobial applications.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : this compound can be synthesized via the reaction of dodecanamine with carbon disulfide or elemental sulfur in the presence of bases such as sodium hydroxide. This method allows for the efficient formation of thioamide bonds.
- Direct Thioamidation : Recent advancements in thioamidation techniques have enabled the direct conversion of carboxylic acids to thioamides using sulfur sources like sodium sulfide or elemental sulfur under mild conditions .
Antibacterial Properties
This compound exhibits notable antibacterial activity against various strains of bacteria. Research indicates that the presence of the thioamide group is crucial for its efficacy:
- Mechanism of Action : Thioamides, including this compound, have been shown to inhibit bacterial growth by disrupting cellular processes. For instance, they interfere with DNA replication by inhibiting topoisomerases and ATPases in bacterial cells .
- Comparative Studies : In comparative studies, this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain and experimental conditions .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 100 |
This compound | Escherichia coli | 150 |
Closthioamide | Staphylococcus aureus | 50 |
Closthioamide | Escherichia coli | 75 |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of various thioamides, including this compound. The results indicated that compounds with longer alkyl chains exhibited enhanced membrane penetration and antibacterial activity due to improved hydrophobic interactions with bacterial membranes .
- Thioamide Stability : Research has shown that incorporating thioamides into peptide structures can significantly enhance their stability against enzymatic degradation. For example, this compound-modified peptides demonstrated a 750-fold increase in stability against proteolytic enzymes compared to their non-thioamidated counterparts .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : The compound's ability to inhibit pathogenic bacteria suggests its potential use as an antimicrobial agent in clinical settings.
- Drug Formulation : The incorporation of this compound into drug formulations may enhance the pharmacokinetic properties of therapeutic peptides, improving their efficacy and reducing dosage frequency .
Properties
CAS No. |
56352-45-5 |
---|---|
Molecular Formula |
C12H25NS |
Molecular Weight |
215.40 g/mol |
IUPAC Name |
dodecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) |
InChI Key |
ZFYXIWVLZSNNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=S)N |
Origin of Product |
United States |
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